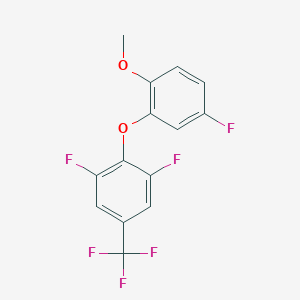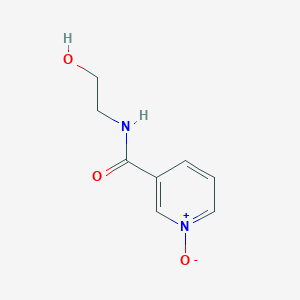
1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene is a synthetic organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a benzene ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene, 5-fluoro-2-methoxyphenol, and trifluoromethylating agents.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove fluorine atoms or other substituents.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 5-fluoro-2-methoxybenzoic acid, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of multiple fluorine atoms can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluoro-2-(2-methoxy-phenoxy)-5-(trifluoromethyl)benzene: Similar structure but lacks the additional fluorine atom on the phenoxy group.
1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)benzene: Similar structure but lacks the trifluoromethyl group.
1,3-Difluoro-2-(5-fluoro-2-hydroxy-phenoxy)-5-(trifluoromethyl)benzene: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of multiple fluorine atoms, a methoxy group, and a trifluoromethyl group
Propriétés
Formule moléculaire |
C14H8F6O2 |
|---|---|
Poids moléculaire |
322.20 g/mol |
Nom IUPAC |
1,3-difluoro-2-(5-fluoro-2-methoxyphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F6O2/c1-21-11-3-2-8(15)6-12(11)22-13-9(16)4-7(5-10(13)17)14(18,19)20/h2-6H,1H3 |
Clé InChI |
TZEYBUHRQXMCJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)F)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)








![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)

